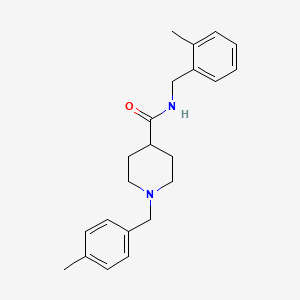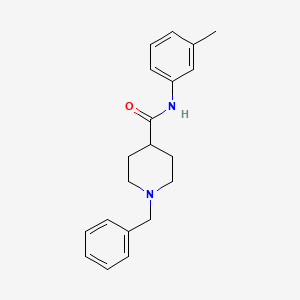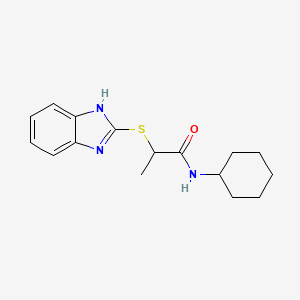
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
説明
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a member of the piperidinecarboxamide family of compounds and has been found to have a high affinity for cannabinoid receptors in the brain and peripheral tissues.
作用機序
The mechanism of action of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding activates signaling pathways that are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a high affinity for both CB1 and CB2 receptors, which are the two main types of cannabinoid receptors in the body.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects, including analgesic, anxiolytic, and appetite-stimulating effects. These effects are thought to be mediated by the activation of cannabinoid receptors in the brain and peripheral tissues. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity and potency for cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of research could focus on the development of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide analogs with improved pharmacological properties. Another area of research could focus on the therapeutic potential of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and its analogs in the treatment of various diseases, such as chronic pain, anxiety, and inflammation. Additionally, research could focus on the role of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and the endocannabinoid system in the development of addiction and substance abuse disorders.
科学的研究の応用
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have potential applications in scientific research due to its high affinity for cannabinoid receptors. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to bind to these receptors with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-7-9-19(10-8-17)16-24-13-11-20(12-14-24)22(25)23-15-21-6-4-3-5-18(21)2/h3-10,20H,11-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXYMURAWYLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435465.png)

![4-[3-(4-ethylphenyl)propanoyl]morpholine](/img/structure/B4435475.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435480.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435487.png)
![9-(4-hydroxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435505.png)
![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)
![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)